molecular formula C20H20ClN3O B1147650 N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide CAS No. 1373887-29-6

N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide

Cat. No. B1147650
M. Wt: 351.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BIBX 1382" and is a selective inhibitor of the epidermal growth factor receptor (EGFR).

Scientific Research Applications

Antitubercular Activity

A study by Pattan et al. (2006) discussed the synthesis of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives, which were screened for antitubercular activity using the H 37 Rv strain. These compounds, including variations similar to N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide, showed moderate to promising antitubercular activity (Pattan et al., 2006).

AMPA Receptor Antagonism

Chenard et al. (2001) explored quinazolin-4-ones as AMPA receptor antagonists. The study highlighted the structure-activity relationship of various compounds, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, which are structurally related to the compound . These compounds were effective in inhibiting the AMPA receptor, with relative potencies ranging significantly (Chenard et al., 2001).

Anticancer Activity

The reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide and its derivatives towards electrophilic and nucleophilic reagents was reported by Abdel-Rahman (2006). Some of the prepared compounds demonstrated good selective anticancer activity, indicating the potential use of quinazoline derivatives in cancer treatment (Abdel-Rahman, 2006).

Platelet Activating Factor Antagonism

Tilley et al. (1988) evaluated N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines, structurally related to N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide, for their ability to inhibit platelet activating factor (PAF) binding. These compounds were found to be potent PAF antagonists, offering insights into potential therapeutic applications in conditions mediated by PAF (Tilley et al., 1988).

Antitumor Agent Synthesis

Bavetsias et al. (2002) reported on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, indicating the relevance of quinazolin-4-ones in cancer research. The study focused on increasing the aqueous solubility of these compounds and evaluating their cytotoxicity, which is pertinent for the therapeutic potential of compounds like N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide (Bavetsias et al., 2002).

Corrosion Inhibition

Kumar et al. (2020) explored the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic media. Their findings suggest that these compounds, including those structurally related to the queried compound, could serve as effective corrosion inhibitors, demonstrating a potential application outside of the medical field (Kumar et al., 2020).

properties

IUPAC Name

N-[(2R)-butan-2-yl]-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-4-13(2)24(3)20(25)19-22-17-12-8-6-10-15(17)18(23-19)14-9-5-7-11-16(14)21/h5-13H,4H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFLYNMYGAYKON-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide

CAS RN

1373887-29-6
Record name ER-176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373887296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ER-176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CFA2S833A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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